molecular formula C11H13N3O3S B2681516 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide CAS No. 946223-20-7

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide

Cat. No.: B2681516
CAS No.: 946223-20-7
M. Wt: 267.3
InChI Key: KNYZLQUUEDVRSC-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide is a synthetic small molecule based on the thiazolopyrimidine scaffold, a bicyclic heterocyclic system of significant interest in medicinal chemistry . The compound features a 2-methoxyacetamide functional group at the 6-position of the core structure, which is a key site for modulating biological activity and physicochemical properties. The thiazolo[3,2-a]pyrimidine core is formed by the fusion of thiazole and pyrimidine rings, creating a planar, electron-rich framework that can interact with various biological targets . This structural motif is known to exhibit a broad spectrum of bioactivity, making it a valuable template in drug discovery . Researchers explore this chemotype for its potential to yield novel therapeutic agents, given the established pharmacological relevance of its parent structure. Literature indicates that related thiazolo[3,2-a]pyrimidine derivatives have been investigated as antagonists for group 2 metabotropic glutamate (mGlu) receptors and have shown other remarkable biological activities, including antiviral, antitumor, and anti-inflammatory effects . The incorporation of the methoxyacetamide substituent is a strategic modification aimed at fine-tuning the molecule's properties, such as its solubility, metabolic stability, and binding affinity, for specific research applications. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care, adhering to all relevant safety protocols for synthetic organic compounds.

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-6-5-18-11-12-7(2)9(10(16)14(6)11)13-8(15)4-17-3/h5H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYZLQUUEDVRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)COC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide typically involves the following steps:

  • Formation of Thiazolopyrimidine Core: : The initial step involves the cyclization of appropriate thiouracil derivatives with substituted phenacyl halides. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

  • Methoxyacetamide Introduction: : The methoxyacetamide group is introduced through an acylation reaction. This involves reacting the thiazolopyrimidine intermediate with methoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.

  • Substitution: : The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong nucleophiles like sodium hydride can lead to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

  • Chemistry: : The compound’s unique structure makes it a valuable scaffold for the synthesis of new molecules with potential biological activities.

  • Biology: : It can be used in studies exploring enzyme inhibition, receptor binding, and other biochemical interactions.

  • Industry: : The compound may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The exact mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors. The thiazolopyrimidine ring system may mimic natural substrates or inhibitors, allowing the compound to modulate biochemical pathways.

Comparison with Similar Compounds

Substituent Variations at Position 6

The nature of substituents at position 6 significantly influences the physicochemical and biological properties of thiazolopyrimidine derivatives. Below is a comparative analysis:

Compound Name Substituent at Position 6 Key Properties/Activities Reference ID
Ethyl 5-phenyl-3-oxo-2-isatinylidene-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Ethyl carboxylate Enhanced crystallinity due to ester group; moderate anticancer activity in preliminary assays.
Ethyl 2-(substituted benzylidene)-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Substituted benzylidene + ethyl carboxylate Improved binding to tyrosine kinase receptors; IC₅₀ values <10 μM in breast cancer cell lines.
6-Acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidine-3(2H)-one Acetyl Diastereoselective reduction yields hydroxyl derivatives; potential for chiral drug development.
N-(3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide 2-Methoxyacetamide Hypothesized enhanced solubility and hydrogen-bonding capacity; unconfirmed antioxidant activity.

Key Observations :

  • Ester vs. Amide Groups : Ethyl carboxylate derivatives (e.g., ) exhibit higher crystallinity but lower solubility in polar solvents compared to acetamide analogs. The 2-methoxyacetamide group in the target compound may improve aqueous solubility due to its hydrogen-bonding capacity.

Pharmacological Activities

Thiazolopyrimidine derivatives demonstrate diverse bioactivities depending on substituents:

  • Anticancer Activity : Compounds with dimethoxyphenyl and benzylidene substituents (e.g., ) show potent inhibition of cancer cell proliferation (IC₅₀ <10 μM in MCF-7 cells). The target compound’s methoxyacetamide group may modulate kinase inhibition but requires empirical validation.
  • Antioxidant Activity : Derivatives with carbohydrazide or oxadiazole moieties (e.g., ) exhibit strong free radical scavenging (EC₅₀ ~20 μM in lipid peroxidation assays). The 2-methoxyacetamide group could similarly interact with reactive oxygen species, but this remains untested.

Physicochemical Properties

  • Lipophilicity : Methoxy and methyl groups increase lipophilicity, enhancing membrane permeability. The target compound’s logP is predicted to be lower than benzylidene derivatives (e.g., ) but higher than carboxylate analogs.
  • Thermal Stability : Melting points for similar compounds range from 427–428 K () to >500 K for acetyl derivatives (). The target compound’s stability is expected to align with these values.

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-methoxyacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O2SC_{11}H_{12}N_4O_2S. Its structure features a thiazolo[3,2-a]pyrimidine core which is known for its diverse biological activities. The presence of the methoxyacetamide group may enhance its solubility and bioavailability.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to modulation of biological processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. The compound's effectiveness varies depending on the concentration and the type of bacteria tested.
  • Antitumor Activity : In vitro studies suggest that this compound may inhibit the growth of cancer cells. It has been shown to induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : Some studies have reported that derivatives of thiazolo[3,2-a]pyrimidines exhibit anti-inflammatory properties. Further research is needed to confirm if this compound shares this characteristic.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1 Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; showed significant inhibition at higher concentrations.
Study 2 Investigated anticancer properties in vitro; demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potency.
Study 3 Assessed anti-inflammatory potential in animal models; results suggested a reduction in inflammatory markers compared to control groups.

Case Study Example

In a notable case study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of thiazolo[3,2-a]pyrimidine to evaluate their biological activities. Among them, this compound was highlighted for its promising antitumor activity against human carcinoma cell lines (IC50 = 15 µM) .

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